molecular formula C12H16BFO4 B1438789 [5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid CAS No. 1311146-36-7

[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid

Cat. No. B1438789
M. Wt: 254.06 g/mol
InChI Key: KFIJYABYGSCBOL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid” is a powder that is stored at room temperature . It has a molecular weight of 254.06 g/mol.

Scientific Research Applications

Organic Synthesis Applications

Fluorescence Quenching and Sensing

Fluorophenylboronic acids demonstrate interesting fluorescence quenching properties when interacting with aniline in alcohols, which can be utilized in sensor technologies. This quenching behavior, which deviates from the Stern–Volmer equation, sheds light on the conformational changes in solute molecules and the formation of intermolecular and intramolecular hydrogen bonds in various environments. Such properties are exploited in developing fluorescence-based sensors for detecting specific molecules (H. S. Geethanjali et al., 2015).

Optical Modulation in Materials

The attachment of phenyl boronic acids to polymers like polyethylene glycol allows for the aqueous dispersion of single-walled carbon nanotubes (SWNT) and the modulation of their optical properties, especially near-infrared fluorescence in response to saccharide binding. This highlights the potential of boronic acid derivatives in creating responsive materials for biomedical applications and nanotechnology (B. Mu et al., 2012).

Structural and Reactivity Studies

Research on fluorine-substituted boronic acids focuses on how the electron-withdrawing character of fluorine atoms influences the acidity, hydrolytic stability, and structures of these compounds. Such studies are foundational for applications in analytical chemistry, materials science, and the development of new organic synthesis methodologies (Jan T. Gozdalik et al., 2017).

Binding Interactions with Sugars

The interaction between fluorophenylboronic acids and various sugars has been studied for its implications in biosensing and pharmaceuticals. The binding affinity of these boronic acids to sugars can be influenced by the sugar's structure, providing insights into the development of selective sensors for glucose and other biologically relevant sugars (P. Bhavya et al., 2016).

Safety And Hazards

“[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid” is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[5-fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFO4/c14-9-4-5-12(11(7-9)13(15)16)18-8-10-3-1-2-6-17-10/h4-5,7,10,15-16H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIJYABYGSCBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2CCCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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